molecular formula C11H14F2N2O B2684193 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide CAS No. 1343757-05-0

4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide

Cat. No.: B2684193
CAS No.: 1343757-05-0
M. Wt: 228.243
InChI Key: BXITUGWGZFWLCK-UHFFFAOYSA-N
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Description

4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C11H14F2N2O and a molecular weight of 228.24 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and an N-(2-methylpropyl) substituent on the benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of fluorine atoms can result in hydroxyl or alkoxy derivatives .

Scientific Research Applications

4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3,5-difluorobenzamide: Lacks the N-(2-methylpropyl) substituent, resulting in different chemical and biological properties.

    4-amino-3,5-dichloro-N-(2-methylpropyl)benzamide: Substitutes fluorine atoms with chlorine, affecting reactivity and interactions.

    4-amino-3,5-difluoro-N-(2-ethylpropyl)benzamide: Has a different alkyl substituent, influencing solubility and binding affinity.

Uniqueness

4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide is unique due to its specific combination of amino, fluorine, and N-(2-methylpropyl) substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-6(2)5-15-11(16)7-3-8(12)10(14)9(13)4-7/h3-4,6H,5,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXITUGWGZFWLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C(=C1)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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